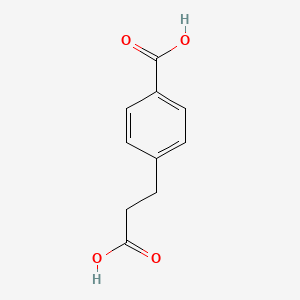
4-chloro-3-(dimethylsulfamoyl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(dimethylsulfamoyl)benzoic acid is a chemical compound with the CAS Number: 59210-61-6 . It has a molecular weight of 263.7 . The IUPAC name for this compound is 4-chloro-3-[(dimethylamino)sulfonyl]benzoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-chloro-3-(dimethylsulfamoyl)benzoic acid is1S/C9H10ClNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Chloro-3-(dimethylsulfamoyl)benzoic acid is a solid at room temperature . It has a molecular weight of 263.7 .科学的研究の応用
Anion Recognition
4-Chloro-3-(dimethylsulfamoyl)benzoic acid and similar compounds have been studied for their potential in anion recognition. For example, 4-(N,N-Dimethylamino)benzoic acid exhibited significant affinity and selectivity for divalent anions HPO4^2- and SO4^2- over monovalent anions in UV-vis and fluorescence titrations (Hou & Kobiro, 2006).
Industrial Process Scale-Up
In industrial applications, similar benzoic acid derivatives are key intermediates in manufacturing therapies. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is crucial in synthesizing SGLT2 inhibitors for diabetes therapy. Its production involves a scalable process with significant yield and cost reduction (Zhang et al., 2022).
Photodecomposition Studies
The photodecomposition of chlorobenzoic acids, including 4-chloro-3-(dimethylsulfamoyl)benzoic acid, has been explored. Ultraviolet irradiation of these acids in aqueous solutions leads to the replacement of chlorine by hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).
Synthesis of Photoinitiators
Some derivatives of benzoic acid, like dimethyl benzoic acid, have been synthesized for use in UV-curing systems as photoinitiators. This involves processes such as Friedel-Crafts acylation and hydrolysis (Zhao Hui-shuang, 2002).
Carbonic Anhydrase Inhibition
Research on carbonic anhydrase inhibitors includes compounds like 4-chloro-3-sulfamoyl benzenecarboxamides, showing significant potential as topical anti-glaucoma agents. These compounds exhibit high affinity for carbonic anhydrase isozymes, relevant in aqueous humor secretion (Mincione et al., 2001).
Speciation in Solution
Studies on the speciation of substituted benzoic acids, including compounds like 2-chloro-4-nitrobenzoic acid, focus on their self-association in solution. This research utilizes spectroscopic measurements and molecular simulation methods (Be̅rziņš et al., 2021).
Thermodynamic Studies
Thermodynamic studies of benzoic acid and chlorobenzoic acids, including their mixtures with water and organic solvents, are essential in pharmaceutical research. Such studies are crucial for process design and understanding solubility and stability (Reschke et al., 2016).
Molecular Salts/Cocrystals Synthesis
The synthesis of molecular salts and cocrystals, such as those of 2-Chloro-4-nitrobenzoic acid, is investigated for their potential in treating HIV and boosting immune response. Such research explores crystal engineering approaches and the role of halogen bonds in these structures (Oruganti et al., 2017).
Safety And Hazards
The safety information for 4-chloro-3-(dimethylsulfamoyl)benzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P362+P364 (Take off contaminated clothing and wash it before reuse) .
特性
IUPAC Name |
4-chloro-3-(dimethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPQIPORTHDIJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(dimethylsulfamoyl)benzoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(3-chlorobenzoyl)amino]-2-[2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B1363021.png)
![N-[5-acetyl-6-[2-(dimethylamino)ethenyl]-2-oxo-3-pyranyl]-3-(trifluoromethyl)benzamide](/img/structure/B1363024.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)



![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)
![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)





